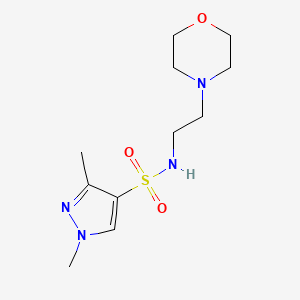

1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide, also known as MPZP, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It was first synthesized in 2012 and since then, it has been extensively studied for its mechanism of action and its potential use in scientific research.

Applications De Recherche Scientifique

Enzyme Inhibition and Medicinal Chemistry Applications

1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide and its derivatives have been actively researched for their potential in medicinal chemistry, especially in the inhibition of enzymes like human carbonic anhydrases (hCAs) and acetylcholinesterase (AChE). These enzymes are vital for various physiological processes, making them significant targets for treating conditions such as glaucoma, neurological disorders, and cancer.

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have shown potent inhibitory activity against hCA isoenzymes, with research indicating Ki values in the nanomolar range, suggesting these compounds as promising candidates for developing novel CA inhibitors with low cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).

Acetylcholinesterase Inhibition

Derivatives have also displayed strong inhibitory effects on AChE, an enzyme associated with Alzheimer's disease, with Ki values also in the nanomolar range. This indicates their potential as lead compounds for the development of new AChE inhibitors (Yamali et al., 2020).

Synthesis of Heterocyclic Compounds

The chemical versatility of 1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide allows for its use in the synthesis of various heterocyclic compounds, which are crucial in drug development due to their complex and biologically active structures.

- Parallel Medicinal Chemistry: A sulfur-functionalized aminoacrolein derivative of 1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide was used for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the compound's utility in rapid access to bioactive heterocycles (Tucker et al., 2015).

Antibacterial and Antifungal Applications

The research also extends to the antimicrobial domain, where sulfonamide derivatives have been explored for their antibacterial and antifungal activities. These studies are crucial for the development of new antimicrobial agents in response to growing antibiotic resistance.

- Antimicrobial Activity: Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from 1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide, exhibited high antibacterial activity, underscoring the potential of these compounds as antibacterial agents (Azab et al., 2013).

Propriétés

IUPAC Name |

1,3-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O3S/c1-10-11(9-14(2)13-10)19(16,17)12-3-4-15-5-7-18-8-6-15/h9,12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIIGXXBGZIABI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NCCN2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2594529.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2594530.png)

![ethyl 2-[[2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2594535.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2594539.png)

![7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594540.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2594548.png)

![Ethyl 4-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2594549.png)

![2-Ethyl-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2594550.png)